(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride basic properties
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride basic properties
An In-depth Technical Guide to the Basic Properties of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
Authored by: A Senior Application Scientist
Abstract
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a fluorinated aliphatic amine of significant interest to the fields of medicinal chemistry and drug development. The incorporation of the 3,3-difluorocyclobutyl moiety introduces unique conformational constraints and electronic properties that can profoundly influence a molecule's pharmacological profile, including metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth analysis of the core basic properties of this compound, focusing on the physicochemical principles that govern its behavior. We will delve into its basicity and pKa, solubility, and stability, offering both theoretical understanding and practical experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable chemical building block.
Introduction and Molecular Structure
(3,3-Difluoro-1-methylcyclobutyl)methanamine is a primary amine featuring a cyclobutane ring geminally substituted with two fluorine atoms. The presence of these highly electronegative fluorine atoms at the C3 position relative to the aminomethyl group is the dominant factor influencing its electronic properties. The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.
The strategic introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. Fluorine can alter key properties such as lipophilicity and basicity, and can block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug.[1] The difluorocyclobutyl group, in particular, offers a rigid scaffold that can help in optimizing the orientation of pharmacophoric elements for target binding.
Physicochemical and Chemical Properties
A summary of the key identifiers and physical properties for (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is provided below.
| Property | Value | Source |
| CAS Number | 1523606-30-5 | [2] |
| Molecular Formula | C6H11F2N · HCl | [3] |
| Molecular Weight | 175.62 g/mol (for HCl salt) | [Calculated] |
| Appearance | White to yellow solid | [2] |
| SMILES | CC(CC1(F)F)(C1)CN.Cl | |
| InChI Key | DNADGXVTCUINMA-UHFFFAOYSA-N | [2] |
Basicity and pKa Analysis: The Influence of Fluorination
The basicity of the primary amine is arguably the most critical physicochemical parameter for drug development, as it dictates the ionization state of the molecule at physiological pH. This, in turn, affects solubility, permeability, target binding, and potential for off-target effects.
The Inductive Effect of β-Fluorination
Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful electron-withdrawing inductive effect (-I effect).[4] In (3,3-Difluoro-1-methylcyclobutyl)methanamine, the two fluorine atoms are located at the β-position relative to the nitrogen atom of the primary amine. This geometric arrangement leads to a significant decrease in the electron density on the nitrogen atom. Consequently, the lone pair of electrons on the nitrogen is less available to accept a proton, resulting in a lower basicity and a lower pKa value compared to its non-fluorinated analogue.[4][5]
Studies have shown that fluorination at the β-position to an amine center leads to a decrease in pKa of approximately 1.7 units for each fluorine atom in open-chain systems.[5] While the cyclic nature of the scaffold in the title compound may slightly alter this value, a substantial decrease in pKa is expected.
Diagram: Inductive Effect on Basicity
Caption: Inductive effect of fluorine atoms on amine basicity.
Estimated pKa
While an experimentally determined pKa for (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is not publicly available, we can estimate it based on analogous structures. The pKa of a typical primary alkylamine like ethylamine is around 10.7. In contrast, β,β,β-trifluoroethylamine has a pKa of 5.7.[4] Given the presence of two fluorine atoms in the β-position, it is reasonable to predict that the pKa of (3,3-Difluoro-1-methylcyclobutyl)methanamine will be significantly lower than that of a non-fluorinated cyclobutylamine, likely falling in the range of 6.0 to 7.5. This lower pKa means that at a physiological pH of 7.4, a significant portion of the molecules will exist in the neutral, free base form, which can have profound implications for cell permeability and off-target activity.
Experimental Protocol for pKa Determination
The pKa of the compound can be accurately determined using potentiometric titration.
Objective: To determine the pKa of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride.
Materials:
-
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized water
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pH meter with a calibrated electrode
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Stir plate and stir bar
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Burette
Procedure:
-
Accurately weigh approximately 10-20 mg of the compound and dissolve it in 50 mL of deionized water.
-
Place the solution on a stir plate and immerse the pH electrode.
-
Allow the pH reading to stabilize.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
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Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
The experiment should be repeated at least in triplicate to ensure reproducibility.
Solubility Profile
Expected Solubility
As a hydrochloride salt, (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is expected to have good solubility in aqueous media due to the ionic nature of the salt. In organic solvents, the solubility will be dependent on the polarity of the solvent. The free base form is expected to be more soluble in less polar organic solvents like dichloromethane and ethyl acetate. The presence of the fluorinated alkyl group will also influence its lipophilicity, which can be a key factor in its overall solubility profile and its ability to cross biological membranes.
Experimental Protocol for Solubility Determination
A common method to determine thermodynamic solubility is the shake-flask method.
Objective: To determine the aqueous solubility of the compound at a specific temperature (e.g., 25 °C).
Materials:
-
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column and detector
-
Thermostatically controlled shaker
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Centrifuge and/or filters (e.g., 0.45 µm PTFE)
Procedure:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Place the vial in a shaker bath set to 25 °C and agitate for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge or filter the suspension to remove undissolved solid.
-
Dilute an aliquot of the clear supernatant with a suitable solvent.
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Analyze the concentration of the dissolved compound in the supernatant by HPLC, using the previously prepared standard curve for quantification.
-
The determined concentration represents the thermodynamic solubility.
Stability and Handling
Chemical Stability
The hydrochloride salt form of primary amines is generally stable under standard storage conditions (cool, dry, and dark). The C-F bonds in the molecule are exceptionally strong, making the difluorocyclobutyl moiety chemically robust and resistant to metabolic degradation at that position. The primary amine itself could be susceptible to oxidation or reaction with aldehydes and ketones, so it should be stored away from reactive chemicals.
Handling and Storage
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be stored in a tightly sealed container in a refrigerator (2-8 °C) to minimize degradation.[2]
Synthetic Considerations
Diagram: Plausible Synthetic Pathway
Caption: A plausible synthetic route starting from the corresponding alcohol.
This proposed pathway involves the oxidation of the primary alcohol to the corresponding aldehyde, followed by reductive amination to form the primary amine. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.
Conclusion
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a valuable building block for drug discovery, primarily due to the modulating effects of its gem-difluoro substitution. The key takeaway for researchers is the significantly reduced basicity of the primary amine compared to its non-fluorinated counterparts. This lower pKa will influence its behavior in biological systems, and a precise experimental determination of this value is crucial for any drug development program. The compound's good aqueous solubility as a hydrochloride salt and the chemical robustness of the difluoroalkyl moiety make it an attractive component for incorporation into novel therapeutic agents.
References
-
Fuller, R. W., & Molloy, B. B. (2009). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. [Link]
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Jeschke, P. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]
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Kier, L. B., & Hall, L. H. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 11(10), 1163-1170. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Synthonix. (n.d.). (3,3-Difluoro-1-methylcyclobutyl)methanol. [Link]
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Ark Pharma Scientific Limited. (n.d.). (3,3-difluoro-1-methyl-cyclobutyl)ammonia. [Link]
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Apblett, A. W. (2021). α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion. Fluorine notes, 1(134). [Link]
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Thue, V. H., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(15), 10398-10406. [Link]
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